7-methoxy-6-nitroquinazolin-4(3H)-one
Übersicht
Beschreibung
7-methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps :
Methoxylation: The addition of a methoxy group to the quinazoline ring.
Cyclization: Formation of the quinazoline core structure.
The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. For example, nitration may require concentrated nitric acid and sulfuric acid, while methoxylation might involve methanol and a base like sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-methoxy-6-aminoquinazolin-4(3H)-one, while oxidation of the methoxy group produces 7-hydroxy-6-nitroquinazolin-4(3H)-one .
Wissenschaftliche Forschungsanwendungen
7-methoxy-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-methoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of receptor tyrosine kinases, such as HER-2 and EGFR, which are involved in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis and inhibit the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methoxy-6-aminoquinazolin-4(3H)-one
- 7-hydroxy-6-nitroquinazolin-4(3H)-one
- 4,6,7-trisubstituted quinazoline derivatives
Uniqueness
7-methoxy-6-nitroquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it has shown promising results as an anticancer agent, particularly in targeting HER-2 and EGFR .
Biologische Aktivität
7-Methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique substitution pattern contributes to its distinct biological effects, making it a valuable candidate for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N4O3, with a molecular weight of approximately 221.17 g/mol. Its structure features a fused bicyclic system that includes a nitrogen atom in the ring, with a methoxy group at the 7-position and a nitro group at the 6-position.
Property | Value |
---|---|
Molecular Formula | C9H8N4O3 |
Molecular Weight | 221.17 g/mol |
Chemical Structure | Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR. These receptors play crucial roles in cell proliferation and survival pathways. By inhibiting these targets, the compound can induce apoptosis in cancer cells.
The mechanism of action involves the inhibition of RTKs, leading to disrupted signaling pathways that promote cancer cell growth. This inhibition can result in reduced tumor size and increased apoptosis rates in various cancer cell lines.
Case Studies
- In Vitro Studies : In studies involving breast cancer cell lines (e.g., BT-474 and SKBR-3), co-treatment with this compound and other agents like HDAC inhibitors has shown synergistic effects, enhancing apoptosis compared to monotherapy .
- Xenograft Models : Efficacy was demonstrated in several xenograft models where administration of the compound resulted in significant reductions in tumor size compared to control groups. For instance, in non-small cell lung cancer (NSCLC) models, treatment led to a notable decrease in tumor growth rates .
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has been studied for its antimicrobial and anti-inflammatory effects. The compound has shown promising results against various bacterial strains and inflammatory conditions, indicating its potential as a multi-functional therapeutic agent.
Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications to the quinazoline core could significantly enhance biological activity. The presence of specific functional groups at designated positions on the quinazoline ring was found to correlate with increased potency against cancer cell lines and improved binding affinity to target receptors .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Anticancer, Antimicrobial | Inhibits HER-2 and EGFR; shows synergistic effects |
6-Nitroquinazolin-4(3H)-one | Primarily anticancer | Lacks methoxy substitution; less potent |
7-Methoxyquinazolin-4(3H)-one | Antimicrobial | Different activity profile; not primarily anticancer |
Eigenschaften
IUPAC Name |
7-methoxy-6-nitro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGEVFKZSWGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445395 | |
Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012057-47-4 | |
Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.